molecular formula C14H22N2O B14911299 3-((4-Isopropylbenzyl)amino)butanamide

3-((4-Isopropylbenzyl)amino)butanamide

Cat. No.: B14911299
M. Wt: 234.34 g/mol
InChI Key: NGDILOQMYJSJGD-UHFFFAOYSA-N
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Description

3-((4-Isopropylbenzyl)amino)butanamide is an organic compound with the molecular formula C14H22N2O. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. This compound is characterized by the presence of an isopropylbenzyl group attached to the amino nitrogen and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Isopropylbenzyl)amino)butanamide can be achieved through various methods. One common approach involves the reaction of 4-isopropylbenzylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride, resulting in the formation of the amide bond.

Another method involves the reductive amination of 4-isopropylbenzaldehyde with butanamide in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous as it allows for the direct formation of the amide bond without the need for acyl chlorides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Enzyme-catalyzed synthesis is also explored for its potential to offer higher selectivity and milder reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-((4-Isopropylbenzyl)amino)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.

    Substitution: Electrophilic aromatic substitution reactions often require reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Hydrolysis: Butanoic acid and 4-isopropylbenzylamine.

    Reduction: 3-((4-Isopropylbenzyl)amino)butane.

    Substitution: Various substituted derivatives of the benzyl group, depending on the specific reaction conditions.

Scientific Research Applications

3-((4-Isopropylbenzyl)amino)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Isopropylbenzyl)amino)butanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Butanamide: A simpler amide with a butanamide backbone but lacking the isopropylbenzyl group.

    N-Benzylbutanamide: Similar structure but with a benzyl group instead of an isopropylbenzyl group.

    4-Isopropylbenzylamine: Contains the isopropylbenzyl group but lacks the amide functionality.

Uniqueness

3-((4-Isopropylbenzyl)amino)butanamide is unique due to the presence of both the isopropylbenzyl group and the butanamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-[(4-propan-2-ylphenyl)methylamino]butanamide

InChI

InChI=1S/C14H22N2O/c1-10(2)13-6-4-12(5-7-13)9-16-11(3)8-14(15)17/h4-7,10-11,16H,8-9H2,1-3H3,(H2,15,17)

InChI Key

NGDILOQMYJSJGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(C)CC(=O)N

Origin of Product

United States

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